HLF1-11

Description

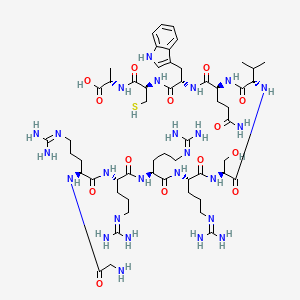

The compound H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH is a peptide composed of eleven amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.

Properties

Molecular Formula |

C56H95N25O14S |

|---|---|

Molecular Weight |

1374.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C56H95N25O14S/c1-27(2)42(51(93)77-36(16-17-40(58)83)47(89)78-37(22-29-24-71-31-11-5-4-10-30(29)31)48(90)80-39(26-96)50(92)72-28(3)52(94)95)81-49(91)38(25-82)79-46(88)35(15-9-21-70-56(65)66)76-45(87)34(14-8-20-69-55(63)64)75-44(86)33(13-7-19-68-54(61)62)74-43(85)32(73-41(84)23-57)12-6-18-67-53(59)60/h4-5,10-11,24,27-28,32-39,42,71,82,96H,6-9,12-23,25-26,57H2,1-3H3,(H2,58,83)(H,72,92)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,93)(H,78,89)(H,79,88)(H,80,90)(H,81,91)(H,94,95)(H4,59,60,67)(H4,61,62,68)(H4,63,64,69)(H4,65,66,70)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,42-/m0/s1 |

InChI Key |

QFKUCTWLKINAOY-SNOMRCCPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or intramolecular disulfide bridges.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various chemical reagents can be used to introduce modifications at specific amino acid residues.

Major Products

Oxidation: Formation of disulfide-linked dimers or cyclic peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: has several scientific research applications:

Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

Molecular Biology: Used in the study of signal transduction pathways and cellular communication.

Mechanism of Action

The mechanism of action of H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The arginine-rich sequence suggests potential interactions with negatively charged molecules, such as nucleic acids or phospholipids.

Comparison with Similar Compounds

Similar Compounds

- H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH

- H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2

Uniqueness

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structural and functional properties compared to other peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.